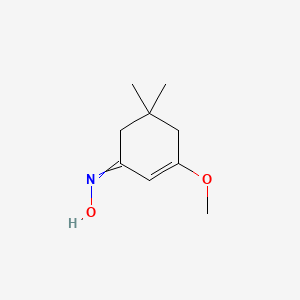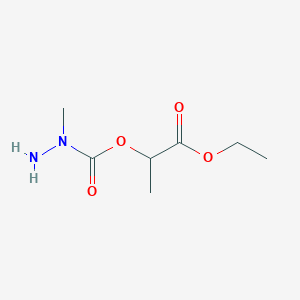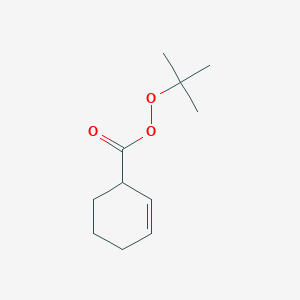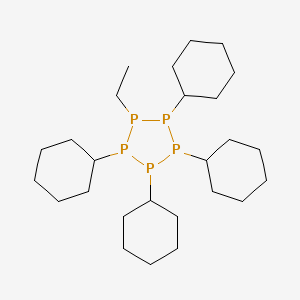
Tetracyclohexyl(ethyl)pentaphospholane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracyclohexyl(ethyl)pentaphospholane is a complex organophosphorus compound characterized by its unique structure, which includes four cyclohexyl groups and one ethyl group attached to a pentaphospholane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetracyclohexyl(ethyl)pentaphospholane typically involves the reaction of cyclohexylphosphine with ethylphosphine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the pentaphospholane ring. The reaction conditions, including temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the compound, which is crucial for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
Tetracyclohexyl(ethyl)pentaphospholane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state phosphines.
Substitution: The cyclohexyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, which have diverse applications in catalysis, materials science, and organic synthesis .
Scientific Research Applications
Tetracyclohexyl(ethyl)pentaphospholane has a wide range of scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is explored for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties
Mechanism of Action
The mechanism of action of tetracyclohexyl(ethyl)pentaphospholane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tetracyclohexyl(ethyl)pentaphospholane include other organophosphorus compounds such as triphenylphosphine, triethylphosphine, and tetraphenylphosphonium salts .
Uniqueness
What sets this compound apart from these similar compounds is its unique pentaphospholane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Conclusion
This compound is a versatile organophosphorus compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development across multiple fields.
Properties
CAS No. |
63830-63-7 |
|---|---|
Molecular Formula |
C26H49P5 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
1,2,3,4-tetracyclohexyl-5-ethylpentaphospholane |
InChI |
InChI=1S/C26H49P5/c1-2-27-28(23-15-7-3-8-16-23)30(25-19-11-5-12-20-25)31(26-21-13-6-14-22-26)29(27)24-17-9-4-10-18-24/h23-26H,2-22H2,1H3 |
InChI Key |
PMVJLQHCTPIOFP-UHFFFAOYSA-N |
Canonical SMILES |
CCP1P(P(P(P1C2CCCCC2)C3CCCCC3)C4CCCCC4)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


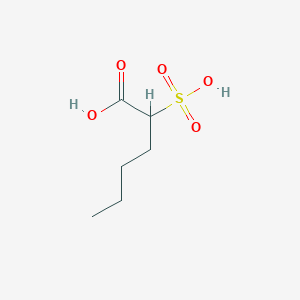
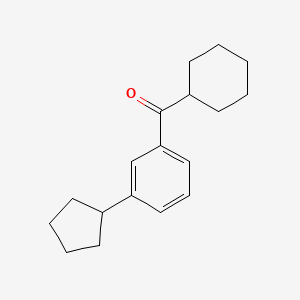

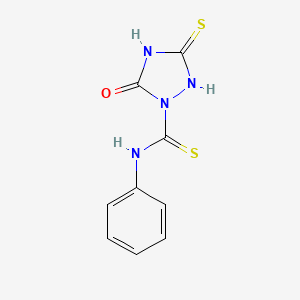


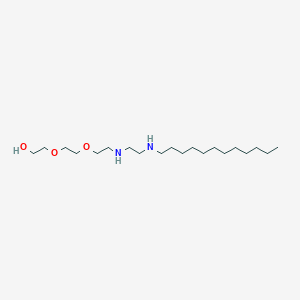
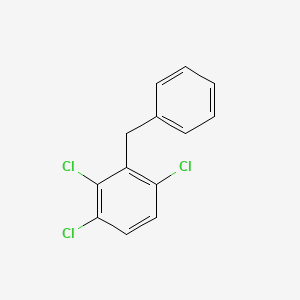
![6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14495958.png)
![Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl-](/img/structure/B14495961.png)
oxophosphanium](/img/structure/B14495966.png)
